3,4-dibromo-5-methyl-1H-pyrrole-2-carbaldehyde
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Overview
Description
3,4-Dibromo-5-methyl-1H-pyrrole-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C6H5Br2NO. It is characterized by the presence of two bromine atoms, a methyl group, and an aldehyde group attached to a pyrrole ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dibromo-5-methyl-1H-pyrrole-2-carbaldehyde typically involves the bromination of 5-methyl-1H-pyrrole-2-carbaldehyde. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure selective bromination at the 3 and 4 positions of the pyrrole ring.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the bromine safely and efficiently.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dibromo-5-methyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products:
Oxidation: 3,4-dibromo-5-methyl-1H-pyrrole-2-carboxylic acid.
Reduction: 3,4-dibromo-5-methyl-1H-pyrrole-2-methanol.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Dibromo-5-methyl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and natural product analogs.
Biology: It serves as a precursor in the synthesis of bioactive molecules that can be used in biological assays and studies.
Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-dibromo-5-methyl-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and aldehyde group play crucial roles in its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
4,5-Dibromo-1H-pyrrole-2-carbaldehyde: Similar structure but lacks the methyl group at the 5 position.
Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate: Contains an ester group instead of an aldehyde group.
4,5-Dibromo-N-phenyl-1H-pyrrole-2-carboxamide: Contains an amide group and a phenyl group.
Uniqueness: 3,4-Dibromo-5-methyl-1H-pyrrole-2-carbaldehyde is unique due to the presence of both bromine atoms and a methyl group on the pyrrole ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
38997-06-7 |
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Molecular Formula |
C6H5Br2NO |
Molecular Weight |
266.92 g/mol |
IUPAC Name |
3,4-dibromo-5-methyl-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C6H5Br2NO/c1-3-5(7)6(8)4(2-10)9-3/h2,9H,1H3 |
InChI Key |
CWKDCIICPPTKFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1)C=O)Br)Br |
Origin of Product |
United States |
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